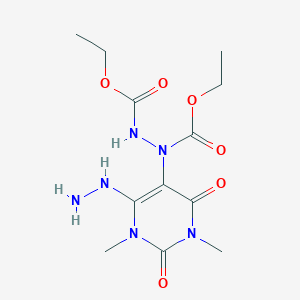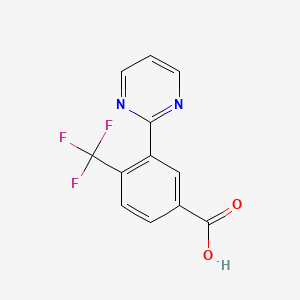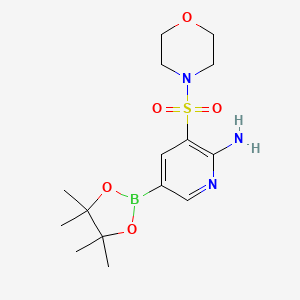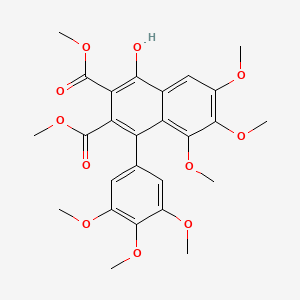
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple methoxy groups and a naphthalene core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the naphthalene core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s methoxy groups and naphthalene core allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a similar trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is unique due to its combination of multiple methoxy groups and a naphthalene core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87850-41-7 |
|---|---|
Molecular Formula |
C26H28O11 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C26H28O11/c1-30-14-9-12(10-15(31-2)22(14)33-4)17-18-13(11-16(32-3)23(34-5)24(18)35-6)21(27)20(26(29)37-8)19(17)25(28)36-7/h9-11,27H,1-8H3 |
InChI Key |
UMYALKVDRPWDGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


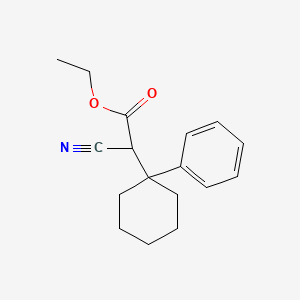
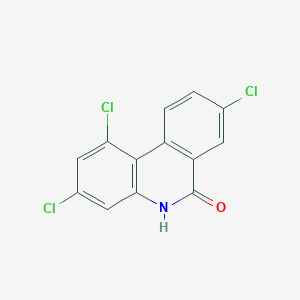
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
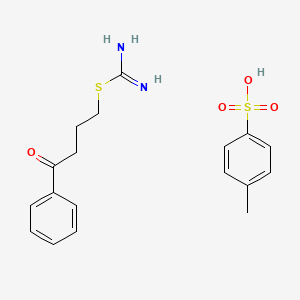
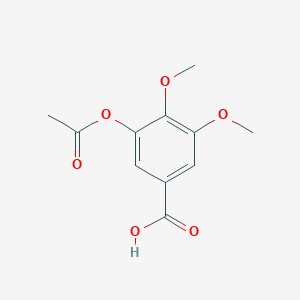
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
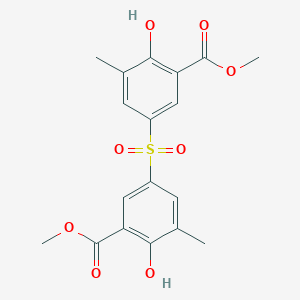
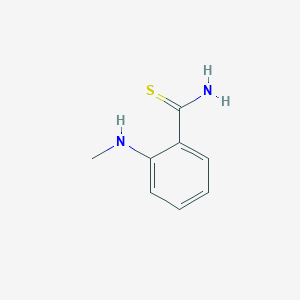

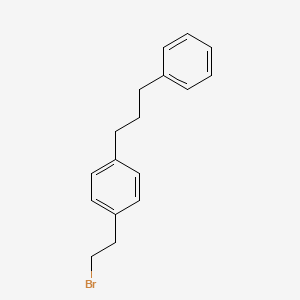
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
